5-Bromopyrimidine-2(1H)-thione

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyrimidine and its derivatives are fundamental to many biological processes and pharmaceutical applications. ijmca.comgrowingscience.com These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3, are integral components of nucleic acids (DNA and RNA), vitamins, and antibiotics. ijmca.com Their versatile chemical nature allows for a wide range of synthetic modifications, making them attractive scaffolds in drug discovery. growingscience.com

The introduction of a halogen atom into the pyrimidine ring significantly alters the molecule's electronic properties, reactivity, and biological activity. rsc.org Halogenated pyrimidines are found in numerous therapeutic agents, including anticancer drugs where they can act as tumor-specific radiosensitizers. rsc.org The presence of a halogen can enhance the molecule's ability to form halogen bonds, a type of non-covalent interaction that is increasingly being exploited in drug design to improve binding affinity and specificity. mdpi.com

The Unique Structural Attributes of 5-Bromopyrimidine-2(1H)-thione within the Pyrimidine Family

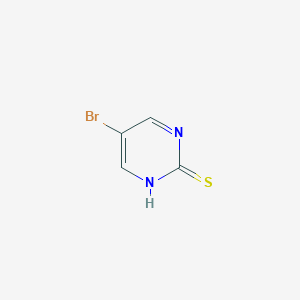

This compound, with the chemical formula C4H3BrN2S, possesses a distinct set of structural features that set it apart. lookchem.com The pyrimidine ring is substituted at the 5-position with a bromine atom and at the 2-position with a thione group. lookchem.com The bromine atom, being an electrophilic species, influences the molecule's geometry, polarizability, and electron affinity. rsc.org This substitution pattern creates a unique electronic environment within the ring, impacting its reactivity and potential interactions with biological targets.

Below is a table summarizing some of the key molecular properties of this compound:

| Property | Value |

| Molecular Formula | C4H3BrN2S |

| Molecular Weight | 191.051 g/mol |

| Exact Mass | 189.92003 u |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

(Data sourced from LookChem) lookchem.com

Fundamental Role of Thione Functionality in Pyrimidine Scaffolds and Reactivity

The presence of a thione group (-C=S) at the 2-position is a critical feature of this compound. This functionality is known to engage in thione-thiol tautomerism, where the compound can exist in equilibrium between the thione form (lactam) and the thiol form (lactim). nih.govacs.org In the solid state and in polar solvents, the thione tautomer is generally predominant. vulcanchem.commdpi.com

The thione group is a versatile functional group that can participate in a variety of chemical reactions, including nucleophilic additions. ontosight.ai The sulfur atom in the thione group makes these derivatives valuable intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. researchgate.nettandfonline.com The process of thionation, or replacing a carbonyl group with a thiocarbonyl group, has been shown to be an effective strategy for developing photosensitizers for applications such as photodynamic therapy. rsc.org The thione functionality can significantly influence the electronic properties and reactivity of the pyrimidine scaffold, making it a key area of interest for synthetic and medicinal chemists. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPLARVWVJQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562310 | |

| Record name | 5-Bromopyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-25-0 | |

| Record name | 5-Bromopyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomerism and Isomeric Equilibria of 5 Bromopyrimidine 2 1h Thione

Thione-Thiol Tautomerism in Heterocyclic Systems

Heterocyclic compounds containing a thioamide group, such as 5-Bromopyrimidine-2(1H)-thione, can exist in two primary tautomeric forms: the thione form and the thiol form. The thione form features a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine (B1678525) ring, while the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the ring. This equilibrium is not static and can be influenced by various factors, leading to the predominance of one tautomer over the other. cdnsciencepub.comcdnsciencepub.comscispace.com

The stability of these tautomers is a delicate balance of electronic and steric effects, as well as interactions with the surrounding environment. scispace.com In many heterocyclic systems, the thione form is found to be the more stable tautomer in the solid state and in polar solvents. researchgate.netvulcanchem.comjocpr.com The thione form benefits from the stability of the thioamide resonance. acs.org

Factors Influencing Tautomeric Equilibria in Pyrimidine-2(1H)-thiones

The position of the thione-thiol equilibrium in pyrimidine-2(1H)-thiones is not fixed and can be significantly shifted by external and internal factors. Understanding these influences is crucial for predicting the behavior of these compounds in different chemical and biological contexts.

The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form of pyrimidine-2(1H)-thiones in solution. cdnsciencepub.comresearchgate.net Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer. cdnsciencepub.comresearchgate.net For instance, in solvents like ethanol (B145695) and water, the equilibrium is almost exclusively shifted towards the thione form. cdnsciencepub.comresearchgate.net This stabilization arises from favorable dipole-dipole interactions and hydrogen bonding between the solvent and the C=S and N-H groups of the thione. cdnsciencepub.com

Conversely, in nonpolar solvents, the less polar thiol tautomer is often favored. cdnsciencepub.comresearchgate.net The thiol form can also be stabilized through intramolecular hydrogen bonding in certain conformations. Furthermore, self-association of the solute molecules, which is more prevalent in nonpolar solvents at higher concentrations, can also shift the equilibrium towards the thione form. cdnsciencepub.com

Table 1: Solvent Influence on Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Stabilizing Interactions |

|---|---|---|

| Polar (e.g., Ethanol, Water) | Thione | Dipole-dipole, Hydrogen bonding |

The nature and position of substituents on the pyrimidine ring can exert a significant influence on the thione-thiol tautomeric equilibrium. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the ring and at the thioamide moiety, thereby stabilizing or destabilizing one tautomer relative to the other. doi.org

For instance, electron-withdrawing groups can increase the acidity of the N-H proton in the thione form, potentially favoring the thiol tautomer. Conversely, electron-donating groups might enhance the basicity of the thiocarbonyl sulfur, favoring protonation and the thione form. The presence of the bromine atom at the 5-position of this compound, being an electron-withdrawing group, is expected to influence its tautomeric preference.

Solvent Effects on Tautomerism.

Experimental Characterization of Tautomeric Forms

The identification and quantification of the different tautomeric forms of pyrimidine-2(1H)-thiones rely on various spectroscopic techniques. Each tautomer possesses a unique set of spectroscopic signatures that allow for its detection and characterization.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is a powerful tool for studying thione-thiol tautomerism. The thione and thiol forms exhibit distinct absorption maxima (λmax). Generally, the thione tautomer displays an absorption band at longer wavelengths (around 300-400 nm), which is attributed to the n→π* transition of the C=S group. researchgate.net In contrast, the thiol tautomer typically absorbs at shorter wavelengths (below 300 nm), corresponding to π→π* transitions within the aromatic ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in each tautomer. The thione form is characterized by a strong absorption band corresponding to the C=S stretching vibration, typically found in the range of 1120-1190 cm⁻¹. The N-H stretching vibration of the thione appears in the region of 3100-3400 cm⁻¹. vulcanchem.com The thiol tautomer, on the other hand, would show a characteristic S-H stretching band, which is generally weak and can be difficult to observe. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the tautomeric equilibrium. In ¹H NMR, the chemical shift of the proton attached to the nitrogen (N-H) in the thione form differs from that of the proton attached to the sulfur (S-H) in the thiol form. The protons on the pyrimidine ring will also exhibit different chemical shifts depending on the dominant tautomer. In ¹³C NMR, the chemical shift of the carbon atom in the C=S group of the thione tautomer is significantly different from the corresponding carbon in the thiol form, typically resonating at a much lower field (around 170-180 ppm).

Table 2: Spectroscopic Data for Thione and Thiol Tautomers

| Spectroscopic Technique | Thione Tautomer Signature | Thiol Tautomer Signature |

|---|---|---|

| UV-Vis | λmax ~300-400 nm (n→π*) researchgate.net | λmax <300 nm (π→π*) researchgate.net |

| IR | C=S stretch: ~1120-1190 cm⁻¹ N-H stretch: ~3100-3400 cm⁻¹ vulcanchem.com | S-H stretch (weak) |

| ¹H NMR | N-H proton signal | S-H proton signal |

| ¹³C NMR | C=S signal: ~170-180 ppm | C-S signal |

Chemical Reactivity and Transformation of 5 Bromopyrimidine 2 1h Thione

Reactivity of the Bromine Atom

The bromine atom attached to the pyrimidine (B1678525) ring is a key site for functionalization, enabling the introduction of various substituents through nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the displacement of the bromine atom by nucleophiles. Research has shown that 5-bromopyrimidine (B23866) can undergo rapid nucleophilic displacement reactions with various nucleophiles, often enhanced by microwave irradiation, leading to high yields of substituted pyrimidines in short reaction times. researchgate.net While specific studies focusing solely on the nucleophilic displacement of 5-bromopyrimidine-2(1H)-thione are not extensively detailed in the provided results, the reactivity of the parent 5-bromopyrimidine system suggests a similar susceptibility to nucleophilic attack. researchgate.net The thione group, being an electron-donating group, might modulate this reactivity.

Common nucleophiles used in reactions with bromopyrimidines include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloropyrimidines with polyamines results in the corresponding 2-aminopyrimidines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. eie.grbohrium.com This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrimidine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. eie.grbohrium.comtcichemicals.com

Studies have demonstrated the successful use of 5-bromopyrimidine in Suzuki-Miyaura reactions to synthesize a variety of 5-arylpyrimidines. bohrium.com For example, the coupling of 5-bromopyrimidine with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a dioxane/water solvent system has been reported to produce 5-arylated pyrimidines in good to excellent yields. bohrium.com Nickel catalysts have also been explored as a more cost-effective alternative to palladium for these transformations. tcichemicals.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromopyrimidine

| Arylboronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(Biphenyl-4-yl)pyrimidine | 87 | bohrium.com |

| 4-(Methylsulfanyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-(Methylsulfanyl)phenyl)pyrimidine | 93 | bohrium.com |

| 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(4-(Trifluoromethoxy)phenyl)pyrimidine | 82 | bohrium.com |

Transformations Involving the Thione Functional Group

The thione group in this compound is a versatile functional group that can undergo various transformations, including derivatization and coordination with metal ions. It exists in a tautomeric equilibrium with its thiol form, 5-bromopyrimidine-2-thiol. thieme-connect.de

Derivatization to O- and S-Substituted Analogues

The thione group can be readily alkylated to form S-substituted derivatives. For instance, the reaction with alkyl halides in the presence of a base typically leads to the formation of 2-(alkylthio)-5-bromopyrimidines. The sulfur atom's nucleophilicity makes it a prime site for such reactions. scilit.com S-methylation is a common transformation. acs.org

Conversion to the corresponding O-substituted analogues (pyrimidin-2-ones) is also a possible transformation, although it often requires harsher conditions or a multi-step synthesis, for example, through desulfurization followed by introduction of a hydroxyl group.

Formation of Coordination Compounds and Ligand Properties

The thione/thiol group, in conjunction with the ring nitrogen atoms, makes this compound a potential ligand for coordination with metal ions. The sulfur atom and the adjacent ring nitrogen (N1) can act as a bidentate chelate, forming stable complexes with various transition metals.

While specific studies on the coordination chemistry of this compound are not detailed in the provided results, related pyrimidine derivatives, such as 2-aminopyrimidine, have been shown to form coordination complexes with copper(II) halides. researchgate.net In these complexes, the pyrimidine ligand coordinates to the metal center through one of the ring nitrogen atoms. researchgate.net Given the presence of the soft sulfur donor in this compound, it is expected to form stable complexes with soft metal ions. The formation of such coordination compounds is an active area of research due to their potential applications in catalysis and materials science. bohrium.com

Reactivity at the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms of the pyrimidine ring are generally nucleophilic and can react with electrophiles. However, their reactivity is influenced by the substituents on the ring. The electron-withdrawing effect of the two nitrogen atoms makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. thieme-connect.de Conversely, electrophilic attack generally occurs at the C5 position unless it is already substituted. thieme-connect.de

In this compound, the nitrogen atoms can be alkylated, although this may compete with S-alkylation of the thione group. The quaternization of a ring nitrogen atom significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl This increased electrophilicity can lead to ring-opening and ring-transformation reactions. wur.nl For example, N-alkylpyrimidinium salts are known to undergo ring contraction reactions with nucleophiles like hydrazine (B178648) to form pyrazoles. wur.nl While specific examples for this compound are not provided, this general reactivity pattern of the pyrimidine nucleus is well-established. thieme-connect.dewur.nl

Generation and Reactivity of Radical Species from Thiones

The study of radical species derived from thiones, such as this compound, provides insight into their diverse chemical reactivity and potential for synthetic applications. The generation of these radicals is typically achieved through thermal or photochemical methods, which initiate the formation of highly reactive intermediates. scispace.com

Photochemical initiation, often involving UV irradiation, is a common method for generating radicals from thione-containing compounds. osti.govresearchgate.net This process can lead to the homolytic cleavage of bonds, resulting in the formation of various radical species. For instance, the photolysis of N-hydroxypyridine-2-thione esters has been shown to produce 2-pyridylthiyl radicals with high quantum yields. researchgate.net

In the case of this compound, it is plausible that it can act as a precursor to the 5-bromo-pyrimidin-2-ylthiyl radical. This transformation would likely proceed through its thiol tautomer, 5-bromopyrimidine-2-thiol, via homolytic cleavage of the S-H bond. This cleavage can be induced by radical initiators or photochemical energy, a principle that is well-established for the generation of thiyl radicals from thiols due to the relatively low bond dissociation energy of the S-H bond. osti.govmdpi.com

The resulting 5-bromo-pyrimidin-2-ylthiyl radical is expected to exhibit reactivity patterns characteristic of other thiyl radicals. A primary reaction pathway is the addition to unsaturated systems like alkenes and alkynes, which is the fundamental step in thiol-ene and thiol-yne reactions. mdpi.com This addition forms a new carbon-centered radical that can subsequently undergo further transformations, including intramolecular cyclizations to form heterocyclic structures or intermolecular reactions such as hydrogen atom abstraction. mdpi.com

While direct studies on the radical reactions of this compound are not extensively documented, research on related pyrimidine structures provides valuable insights. For example, the reaction of photochemically generated t-butoxyl radicals with pyrimidine bases, including 5-bromouracil, results in the addition of the radical to the C(5) or C(6) position of the pyrimidine ring. nih.gov This leads to the formation of a pyrimidine base radical, which can then be converted to products such as 5,6-dihydroxypyrimidine derivatives. nih.gov This suggests that the pyrimidine ring in this compound could also be susceptible to radical attack.

Furthermore, the self-reaction of thiyl radicals is a possible pathway. For instance, the 2-pyridylthiyl radical, generated from N-hydroxypyridine-2-thione derivatives, has been observed to react with its precursor molecule to form 2,2'-dipyridyl disulfide. researchgate.net This suggests that the 5-bromo-pyrimidin-2-ylthiyl radical could potentially dimerize to form the corresponding disulfide.

The table below summarizes the potential radical reactions based on the general reactivity of thiones and related compounds.

| Reaction Type | Reactant(s) | Key Radical Intermediate(s) | Potential Product Type(s) |

| Thiyl Radical Generation | Thiol Tautomer + Initiator/hv | Thiyl Radical | Thiyl Radical |

| Thiol-Ene Reaction | Thiyl Radical + Alkene | Carbon-centered Radical | Thioether |

| Thiol-Yne Reaction | Thiyl Radical + Alkyne | Vinyl Radical | Vinyl Sulfide |

| Radical Cyclization | Intramolecular Unsaturated Thiol | Carbon-centered Radical | Cyclic Thioether |

| Dimerization | 2 x Thiyl Radical | - | Disulfide |

| Addition to Pyrimidine Ring | External Radical + Pyrimidine | Pyrimidine Radical Adduct | Functionalized Pyrimidine |

Table 1: Potential Radical Reactions of this compound

It is crucial to recognize that the reactivity outlined here is largely inferred from the behavior of analogous chemical structures. Specific experimental verification is necessary to fully elucidate the radical chemistry of this compound.

Spectroscopic Characterization and Structural Elucidation of 5 Bromopyrimidine 2 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen and carbon atoms. For 5-Bromopyrimidine-2(1H)-thione, both proton and carbon-13 NMR are critical for confirming the arrangement of atoms and functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

While specific experimental spectra for this compound are not widely published, the expected ¹H NMR spectrum can be predicted based on its chemical structure and data from analogous compounds. The molecule contains two distinct types of protons: those attached to the pyrimidine (B1678525) ring and the proton on the nitrogen atom (N-H).

The pyrimidine ring protons, H-4 and H-6, are chemically equivalent in a symmetrical environment but are distinct in this substituted pyrimidine. They are expected to appear as two singlets in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitrogen atoms and the bromine atom deshield these protons, shifting them downfield. The proton of the N-H group is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, potentially in the range of δ 9.0-12.0 ppm, a region common for thioamide and lactam protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 / H-6 | ~8.5 | Singlet |

| N-H | 9.0 - 12.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has four carbon atoms in its structure, each in a unique chemical environment.

The C=S carbon (C-2) is characteristic of a thione or thiourea-like functional group and is expected to be significantly deshielded, appearing far downfield. Studies of similar pyrimidinethiones suggest this peak could appear in the range of δ 170-180 ppm. The carbon atom bonded to the bromine, C-5, will have its chemical shift influenced by the heavy atom effect of bromine and is anticipated to appear at a more upfield position compared to the other ring carbons. The C-4 and C-6 carbons are attached to hydrogen and are expected in the aromatic region. Based on data from substituted pyrimidines, these carbons would likely resonate between δ 140 and 160 ppm. agriculturejournals.cz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 170 - 180 |

| C-4 / C-6 | 150 - 160 |

| C-5 | 100 - 110 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Identification of Characteristic Vibrational Frequencies (C=S, C-Br, N-H)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: The stretching vibration of the N-H bond typically appears as a broad band in the region of 3100-3400 cm⁻¹. In related dihydropyrimidinethione structures, these bands have been observed around 3100-3300 cm⁻¹. nih.gov

C=S Stretch: The thiocarbonyl (C=S) stretching vibration is less intense and more variable than the C=O stretch. It generally appears in the region of 1050-1250 cm⁻¹. For some pyrimidinethione derivatives, this band has been identified around 1158 cm⁻¹. Current time information in Bangalore, IN.

C-Br Stretch: The carbon-bromine bond vibration is typically found in the fingerprint region of the IR spectrum, usually between 500 and 680 cm⁻¹. This absorption is often weak and can be difficult to assign definitively.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3100 - 3400 (broad) |

| C=N / C=C | Ring Stretch | 1550 - 1650 |

| C=S | Stretch | 1050 - 1250 |

| C-Br | Stretch | 500 - 680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular formula of this compound is C₄H₃BrN₂S, with a calculated molecular weight of approximately 191.05 g/mol . nasa.gov

The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. arxiv.org Therefore, peaks at m/z ≈ 190 and m/z ≈ 192 are expected.

Common fragmentation pathways for pyrimidinethiones involve the cleavage of the pyrimidine ring. mdpi.com Likely fragmentation for this compound includes the loss of the bromine radical (Br•) to give a fragment at m/z ≈ 111. Subsequent fragmentation could involve the loss of thiocyanic acid (HSCN) or hydrogen cyanide (HCN).

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | ~190 / 192 | Molecular ion peak showing bromine isotope pattern |

| [M-Br]⁺ | ~111 | Loss of a bromine radical |

| [M-HCN]⁺ | ~163 / 165 | Loss of hydrogen cyanide |

| [M-CSN]⁺ | ~132 / 134 | Loss of a thiocyanate (B1210189) radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The chromophores in this compound are the pyrimidine ring system and the C=S double bond.

The expected electronic transitions are π → π* and n → π. The π → π transitions are typically high-energy and result in strong absorption bands, while n → π* transitions (involving the non-bonding electrons on sulfur and nitrogen) are of lower energy and intensity. Studies on related pyrimidine derivatives have shown absorption maxima in the UV region. For instance, a brominated pyrimidine derivative was reported to have a maximum absorption (λmax) at 275 nm. The thione tautomer is known to be the dominant form in polar solvents, which influences the electronic transitions observed.

Table 5: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 300 | Pyrimidine ring, C=S |

| n → π | 300 - 350 | C=S, N atoms |

X-ray Crystallography for Solid-State Structural Determination.

Detailed research findings and data tables for the X-ray crystallographic analysis of this compound are not available in the public domain based on the conducted search. While studies exist for the oxygen analog, 5-Bromopyrimidin-2(1H)-one, this data cannot be extrapolated to accurately describe the solid-state structure of the thione derivative due to the differing atomic radii, electronegativity, and hydrogen bonding capabilities of sulfur compared to oxygen.

Computational Chemistry and Theoretical Studies of 5 Bromopyrimidine 2 1h Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study pyrimidine (B1678525) derivatives, providing fundamental information about their molecular and electronic properties.

Geometric Optimization and Molecular Structure Prediction

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the geometry of 5-Bromopyrimidine-2(1H)-thione is optimized to a minimum on the potential energy surface. This process yields key structural parameters.

While specific, experimentally verified crystallographic data for this compound is not broadly published, DFT calculations predict a nearly planar pyrimidine ring. The C=S double bond and the C-Br bond are key features. The bond lengths and angles are influenced by the electronic effects of the bromine atom and the thione group. For related pyrimidine-thione molecules, DFT has been shown to predict geometries that are in excellent agreement with X-ray diffraction data.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: These are representative values based on DFT calculations of similar structures, as specific published data for this exact molecule is scarce.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=S | 1.685 |

| C-Br | 1.890 |

| N1-C2 | 1.380 |

| C2-N3 | 1.375 |

| N3-C4 | 1.330 |

| C4-C5 | 1.410 |

| C5-C6 | 1.390 |

| C6-N1 | 1.340 |

| N1-H | 1.015 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 115.5 |

| C2-N3-C4 | 124.0 |

| N3-C4-C5 | 117.0 |

| C4-C5-C6 | 120.5 |

| C5-C6-N1 | 118.0 |

| C6-N1-C2 | 125.0 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are critical to its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is typically predicted to have significant contributions from the sulfur atom's lone pairs and the π-system of the pyrimidine ring. The LUMO is generally a π* anti-bonding orbital distributed over the ring. The bromine substituent influences these orbitals through its inductive and resonance effects, modulating the energy levels. A smaller HOMO-LUMO gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT).

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) (Note: Values are representative and depend on the specific DFT functional and basis set used.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometric optimization, frequency calculations are run at the same level of theory. The results provide the vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental spectra.

Key predicted vibrational modes for this compound include the N-H stretching frequency, C=S stretching, C-Br stretching, and various ring stretching and bending modes. The calculated spectrum helps in the assignment of experimental IR and Raman bands, confirming the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand the photophysical properties, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band.

For pyrimidine derivatives, the electronic spectra are typically characterized by π → π* and n → π* transitions. TD-DFT calculations can help assign these transitions. In studies on similar molecules, TD-DFT has been successfully used to reproduce experimental UV-Vis spectra and explain the influence of substituents on the absorption wavelengths. The calculations for this compound would predict the key transitions that give rise to its characteristic absorption profile.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. Current time information in Berlin, DE. For halogenated pyrimidines, these models are valuable for predicting activities like enzyme inhibition without synthesizing and testing every compound. Current time information in Berlin, DE.

In a typical QSPR/QSAR study involving pyrimidine derivatives, molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated using software and theoretical methods. Current time information in Berlin, DE. These descriptors are then used to build a mathematical model that relates them to an observed property, such as inhibitory activity against a specific target like human dihydroorotate (B8406146) dehydrogenase (DHODH). Current time information in Berlin, DE. Studies on halogenated pyrimidines have successfully used algorithms to select the most relevant descriptors and build predictive models with high correlation coefficients. Current time information in Berlin, DE. Such models can guide the design of new, more potent pyrimidine-based therapeutic agents.

Elucidation of Tautomeric Forms and Relative Energetics via Computational Methods

Pyrimidine-2(1H)-thione derivatives can exist in a tautomeric equilibrium with their thiol form, 5-bromo-2-mercaptopyrimidine. The thione form has a C=S double bond and an N-H bond, while the thiol form has a C-S-H single bond arrangement and is aromatic. Understanding the relative stability of these two forms is crucial, as the dominant tautomer dictates the compound's chemical behavior and interactions.

Computational methods can accurately predict the relative energies of these tautomers. By calculating the total electronic energy (and often the Gibbs free energy) of the optimized geometries of both the thione and thiol forms, the more stable isomer can be identified. For most simple thiones, including pyrithione (B72027) and related heterocyclic thiones, the thione form is found to be significantly more stable than the thiol form in both the gas phase and in solution. Computational studies consistently show the thione tautomer of pyrimidine-2(1H)-thione to be lower in energy, indicating that it is the predominant species at equilibrium. The energy difference is typically several kcal/mol, confirming the thione structure as the ground state.

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which the reaction mechanisms and pathways of this compound can be explored at a molecular level. Theoretical studies, primarily employing Density Functional Theory (DFT), offer detailed insights into the energetics and structural transformations that govern the reactivity of this compound. The primary reaction pathways computationally investigated for related pyrimidine thiones involve tautomerism and nucleophilic substitution, which are crucial for understanding the compound's chemical behavior.

A significant aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. While direct computational studies on the 5-bromo derivative are not extensively available in the literature, valuable insights can be drawn from detailed theoretical investigations on the parent compound, 2-pyrimidinethiol and its tautomer 2(1H)-pyrimidinethione. These studies provide a foundational understanding of the energetic landscape of the tautomerization process.

One key study utilized DFT calculations at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov In the gas phase, the thiol form (2-pyrimidinethiol) is predicted to be more stable than the thione form (2(1H)-pyrimidinethione) by 3.41 kcal/mol. nih.gov Conversely, in an aqueous medium, the thione form is favored, being 6.47 kcal/mol more stable than the thiol form. nih.gov This reversal highlights the significant role of the solvent in dictating the tautomeric preference, with the polar aqueous environment better stabilizing the more polar thione tautomer.

The mechanism of tautomerization has been explored through several pathways, including intramolecular proton transfer and catalyzed pathways involving dimers or solvent molecules.

Intramolecular Tautomerization: The direct intramolecular proton transfer from nitrogen to sulfur involves a strained four-membered ring transition state. This pathway is associated with a high activation energy, making it kinetically unfavorable under normal conditions. For the unsubstituted 2(1H)-pyrimidinethione, the transition state for this process is calculated to be 29.07 kcal/mol higher in energy than the 2-pyrimidinethiol tautomer in the gas phase. nih.gov

Dimer-Promoted Tautomerization: A more facile pathway for tautomerization in the gas phase is believed to occur through the formation of hydrogen-bonded dimers. This mechanism involves a double proton transfer within the dimer, significantly lowering the activation barrier compared to the intramolecular route. The transition state for this dimer-promoted tautomerization provides a more accessible route for the interconversion between the thione and thiol forms. nih.gov

Water-Promoted Tautomerization: In the presence of water, the tautomerization can be catalyzed by solvent molecules. Theoretical models have investigated the role of one or two water molecules in assisting the proton transfer via a cyclic transition state. These water-assisted pathways have considerably lower activation energies than the uncatalyzed intramolecular process, suggesting that in aqueous solution, tautomerization is likely to proceed through a solvent-mediated mechanism. The activation barriers for tautomerization via one- and two-water-molecule-assisted transition states are found to be significantly lower. nih.gov

The following table summarizes the calculated relative energies for the tautomerization of 2-pyrimidinethiol/2(1H)-pyrimidinethione, which serves as a model for understanding the potential energetics of this compound.

| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Medium |

| 2-Pyrimidinethiol (Thiol form) | 0.00 | 6.47 |

| 2(1H)-Pyrimidinethione (Thione form) | 3.41 | 0.00 |

| Intramolecular Transition State | 29.07 | Not Reported |

| Water-Assisted Transition State (1 H₂O) | 11.42 (relative to hydrated thiol) | Likely pathway |

| Water-Assisted Transition State (2 H₂O) | 11.44 (relative to di-hydrated thiol) | Likely pathway |

| Data sourced from a computational study on 2-pyrimidinethiol/2(1H)-pyrimidinethione using DFT. nih.gov |

For this compound, the presence of the electron-withdrawing bromine atom at the C5 position is expected to influence the electronic properties of the pyrimidine ring and, consequently, the energetics of these reaction pathways. The bromine substituent would likely affect the acidity of the N-H proton and the nucleophilicity of the sulfur atom, thereby altering the tautomeric equilibrium and the barriers to interconversion.

Another critical reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, and this character is enhanced by the presence of the electronegative bromine atom, making the carbon atoms, particularly C5, susceptible to nucleophilic attack.

While specific computational studies detailing the SNAr mechanism for this compound are scarce, the general mechanism for related 5-halopyrimidines is well-established and proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex as an intermediate. nih.gov

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom (C5), leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The final step involves the departure of the bromide ion, restoring the aromaticity of the ring and yielding the substituted product.

Computational studies on the SNAr reactions of similar compounds, such as 2-chloro-5-nitropyrimidine, have been used to analyze the reaction mechanism, including the nature of the transition states and the influence of the nucleophile and solvent on the reaction kinetics. nih.gov For this compound, DFT calculations could be employed to model the potential energy surface for the SNAr reaction, providing data on the activation energies for the formation and breakdown of the Meisenheimer complex.

The following table outlines the key steps and intermediates in a hypothetical SNAr reaction of this compound, which could be quantitatively detailed through dedicated computational studies.

| Reaction Step | Description | Key Species |

| Step 1: Nucleophilic Attack | A nucleophile (Nu⁻) attacks the C5 position of the pyrimidine ring. | Reactants, Transition State 1, Meisenheimer Complex |

| Step 2: Leaving Group Departure | The bromide ion (Br⁻) is eliminated, and the aromatic ring is reformed. | Meisenheimer Complex, Transition State 2, Products |

Further computational investigations are necessary to provide precise quantitative data, such as activation energies and transition state geometries, for the reaction mechanisms of this compound itself. Such studies would offer a more complete understanding of its chemical reactivity and guide its application in synthetic chemistry.

Advanced Applications and Emerging Research Directions in Chemical Science

5-Bromopyrimidine-2(1H)-thione as a Pivotal Synthetic Intermediate

This compound is a versatile heterocyclic compound that has garnered significant attention in organic synthesis. Its unique structure, featuring a pyrimidine (B1678525) core, a bromine atom, and a thione group, provides multiple reactive sites for chemical modifications. This allows it to serve as a crucial building block for the synthesis of a wide array of more complex molecules.

The reactivity of this compound makes it an excellent starting material for the construction of various fused and substituted heterocyclic systems. The bromine atom at the 5-position is susceptible to displacement by nucleophiles, while the thione group can undergo reactions such as oxidation to form sulfoxides or sulfones, and reduction to yield thiol derivatives. These reactive handles enable its use in cyclization and functionalization reactions to create novel molecular architectures. For instance, it has been utilized as a key intermediate in the synthesis of pyridothienopyrimidines and related researchgate.netlookchem.comcymitquimica.comtriazolo derivatives. researchgate.net

The pyrimidine scaffold itself is a fundamental component of many biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins like riboflavin (B1680620) and folic acid, and numerous synthetic drugs. rsc.orgresearchgate.net The ease of functionalization of the pyrimidine core, particularly through the versatile bromine and thione groups of this compound, makes it a privileged structure for generating libraries of compounds with potential therapeutic applications. researchgate.net

In the realm of multistep organic synthesis, this compound serves as a valuable organic building block. alfa-chemistry.com Organic building blocks are functionalized molecules that are used in the modular assembly of more complex target compounds, such as novel drug candidates. alfa-chemistry.com The presence of both a bromine atom and a thione group allows for sequential and selective reactions, a key strategy in the efficient construction of intricate molecular frameworks.

One of the prominent applications of bromo-substituted pyrimidines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. bohrium.com This reaction is a powerful method for forming carbon-carbon bonds. For example, 5-bromopyrimidine (B23866) can be reacted with various aryl boronic acids to synthesize 5-arylpyrimidine derivatives. bohrium.com This methodology has been employed to create compounds with potential applications in materials science, specifically for their non-linear optical (NLO) properties. bohrium.com The ability to introduce a wide range of substituents onto the pyrimidine ring through such coupling reactions highlights the importance of 5-bromopyrimidine derivatives as versatile intermediates in organic synthesis.

Precursor for Diverse Heterocyclic Frameworks.

Role in Coordination Chemistry and Design of Novel Ligands

The structure of this compound, containing both nitrogen and sulfur atoms, makes it an intriguing ligand for the formation of coordination complexes with metal ions. Pyridyl-based organochalcogen compounds, which include pyrimidine-thiones, are known to act as fascinating ligands in coordination chemistry. researchgate.net These ligands possess both a "hard" donor atom (nitrogen) and a "soft" donor atom (sulfur), allowing them to coordinate with a variety of metal centers in different bonding modes. researchgate.net

The potential bonding modes include coordination through the sulfur atom, the nitrogen atom, in a bidentate fashion engaging both atoms, or by bridging between multiple metal centers. researchgate.net This versatility enables the construction of diverse coordination polymers and metal-organic frameworks (MOFs) with unique structural topologies and properties. For instance, pyridinethiolate ligands, generated in situ from the cleavage of disulfide bonds, have been used to construct 2D and 3D coordination networks with d10 metal halides. acs.org The resulting structures can exhibit interesting properties such as photoluminescence. acs.org The synthesis of pyrimidine derivatives is an active area of research due to their potential as ligands in coordination chemistry. bohrium.com

Potential in Material Science and Supramolecular Chemistry

The field of material science increasingly utilizes organic building blocks to construct novel materials with specific functions. alfa-chemistry.com The synthesis of pyrimidine derivatives is a dynamic and emerging area of research due to their applications in photonics and other material sciences. bohrium.com The ability to create π-conjugated organic compounds through reactions like the Suzuki-Miyaura coupling with 5-bromopyrimidine as a starting material is particularly relevant for the development of non-linear optical (NLO) materials. bohrium.com

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, also presents opportunities for pyrimidine-based compounds. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating the formation of well-ordered supramolecular structures. The study of substituted pyrimidines is crucial for developing new materials with tailored properties.

Development of Novel Methodologies in Synthetic Organic Chemistry

The quest for more efficient and environmentally friendly synthetic methods is a constant driver in organic chemistry research. The use of versatile building blocks like this compound can contribute to the development of novel synthetic methodologies. For example, the reactivity of the bromine atom in cross-coupling reactions has been extensively utilized. bohrium.com Recent advancements in synthetic chemistry include the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. ijamtes.org Microwave-assisted synthesis has been successfully applied to the Suzuki-Miyaura coupling of bromo- and tosylate-substituted pyrimidines. ijamtes.org

Furthermore, the development of multicomponent reactions, where three or more reactants combine in a single step to form a product, is a key area of green chemistry. The structural features of this compound make it a potential candidate for the design of new multicomponent reactions to access complex heterocyclic scaffolds in a more atom-economical and step-efficient manner. The concept of cross-dehydrogenative coupling (CDC) reactions, which form bonds between two C-H moieties, is another modern synthetic strategy where pyrimidine derivatives could play a role. acs.org

Future Research Perspectives and Challenges in this compound Chemistry

The future of research on this compound and related compounds is promising, with several avenues for exploration. A key challenge and opportunity lies in the development of more sustainable and efficient synthetic methods for its derivatization. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, for cross-coupling reactions. The use of green reaction conditions, such as solvent-free reactions or the use of benign solvents, will also be a major focus. mdpi.com

Further exploration of its role in coordination chemistry could lead to the design of new functional materials, such as MOFs with applications in gas storage, separation, or catalysis. In material science, the synthesis and investigation of new pyrimidine-based chromophores and fluorophores for applications in organic light-emitting diodes (OLEDs) and sensors remain a fertile area of research.

A significant challenge will be to fully elucidate the structure-property relationships of the diverse compounds that can be synthesized from this versatile building block. This will require a combination of advanced synthetic chemistry, detailed spectroscopic and crystallographic analysis, and computational modeling to predict and understand the properties of new materials and molecules.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Bromopyrimidine-2(1H)-thione, and how can reaction conditions be optimized for high yields?

Answer: The compound can be synthesized via cyclocondensation reactions using brominated precursors. For example, bromination of pyrimidine-2(1H)-thione derivatives with (N-bromosuccinimide) under controlled conditions (e.g., DMF, 50–60°C) introduces the bromine substituent. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of precursor to ) and inert atmosphere to minimize side reactions . Alternative routes include coupling 5-bromo-2-thiouracil with alkyl halides in ethanol under reflux (6–8 hours), with yields reaching 70–85% after recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- IR spectroscopy : Confirms the C=S stretch (1190–1120 cm) and N–H vibrations (3120–3200 cm) .

- H NMR : Signals at δ 1.7 ppm (SH) and δ 7.2–8.3 ppm (aromatic protons) validate the thione and brominated pyrimidine structure .

- LC-MS : Molecular ion peaks at m/z 190–220 (depending on substituents) confirm molecular weight .

Advanced Research Questions

Q. How does the bromine substituent influence the crystal packing and intermolecular interactions of this compound?

Answer: X-ray crystallography reveals that bromine enhances halogen bonding (C–Br⋯N/S interactions), altering packing motifs. For example, in related bromopyrimidines, the Br atom participates in short contacts (~3.3 Å) with adjacent N atoms, stabilizing layered structures. Hirshfeld surface analysis shows Br contributes 8–12% to intermolecular interactions, while N–H⋯N and C–H⋯S hydrogen bonds dominate (36.8% and 13.8%, respectively) .

Q. What in silico strategies predict the biological activity of this compound derivatives as kinase inhibitors?

Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like VEGFR-2. Docking scores (<−8.5 kcal/mol) correlate with experimental IC values (e.g., 1.2–3.8 µM against HepG2 cells). ADMET predictions (SwissADME) evaluate bioavailability and toxicity, ensuring drug-likeness (e.g., logP < 5, TPSA > 80 Ų) .

Q. How do structural modifications (e.g., substituents on N1 or C5) affect the anticancer activity of this compound analogs?

Answer:

- C5 modifications : Electron-withdrawing groups (e.g., -NO) enhance cytotoxicity (IC reduced by 40% in MCF-7 cells) .

- N1 alkylation : Bulky substituents (e.g., benzyl) improve membrane permeability but may reduce solubility .

SAR studies prioritize balancing lipophilicity (clogP 2–3) and hydrogen-bond donors (<2) for optimal activity .

Q. What green chemistry approaches minimize waste in synthesizing this compound derivatives?

Answer: Solvent-free methods using as a catalyst achieve 85–90% yields in 2–3 hours at 80°C. Microwave-assisted synthesis reduces reaction time (15–20 minutes) and energy consumption .

Methodological Challenges

Q. How can conflicting crystallographic data on hydrogen-bonding networks in brominated pyrimidines be resolved?

Answer: Use high-resolution X-ray data (CCDC entries) and DFT calculations (Gaussian 09) to model electron density. For example, discrepancies in N–H⋯S bond lengths (2.8–3.1 Å) are resolved by refining anisotropic displacement parameters and validating with Hirshfeld plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.